molecular formula C15H17Cl3N2O2S B4229922 4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4229922
M. Wt: 395.7 g/mol
InChI Key: OHWWXDNELBBAFX-UHFFFAOYSA-N
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Description

4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C15H17Cl3N2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzenesulfonamide group, which is often associated with various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,6-dichlorobenzylamine with an appropriate ethylating agent to form the intermediate 2-[(2,6-dichlorobenzyl)amino]ethylamine.

    Sulfonation: The intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield 4-{2-[(2,6-dichlorobenzyl)amino]ethyl}benzenesulfonamide.

    Hydrochloride Formation: Finally, the benzenesulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-[(2,6-dichlorobenzyl)amino]ethyl}benzenesulfonamide
  • 2,4-dichlorobenzyl alcohol
  • 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride

Comparison

Compared to similar compounds, 4-[2-[(2,6-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific structural features and the presence of both dichlorobenzyl and benzenesulfonamide groups. These structural elements contribute to its distinct pharmacological profile and make it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[(2,6-dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S.ClH/c16-14-2-1-3-15(17)13(14)10-19-9-8-11-4-6-12(7-5-11)22(18,20)21;/h1-7,19H,8-10H2,(H2,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWWXDNELBBAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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